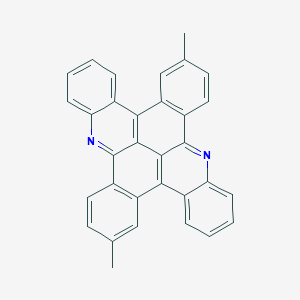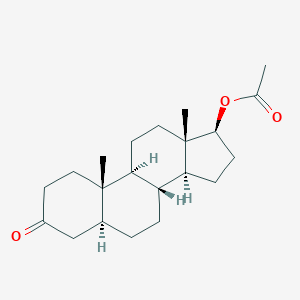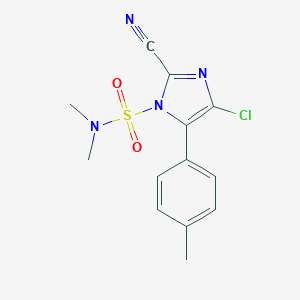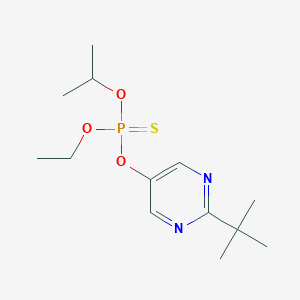
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline, also known as TPTZ, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields.
Mécanisme D'action
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline acts as a chelating agent, forming a complex with metal ions through the nitrogen atoms in its structure. This complex can then be quantified through various spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline as a reagent is its high selectivity for certain metal ions, such as iron. However, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been shown to exhibit poor solubility in aqueous solutions, which can limit its use in certain applications. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline can be sensitive to pH changes, which can affect its ability to form complexes with metal ions.
Orientations Futures
There are several potential future directions for research involving 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline. One area of interest is the development of new synthetic methods for 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline and related compounds. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline could be further investigated for its potential use in organic electronics and as a therapeutic agent for neurodegenerative diseases. Finally, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline could be explored for its potential use in environmental monitoring, as it has been shown to be effective in detecting certain metal ions in water samples.
Méthodes De Synthèse
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline can be synthesized through a multi-step process involving several reactions. The first step involves the condensation of 2,7-dibromonaphthalene with 2,3-dichloro-1,4-naphthoquinone in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts reaction with 2,4-dimethylbenzene to give 6,15-dimethyltribenzo[c,f,j][1,5]naphthyridine. Finally, the naphthyridine is oxidized with iron(III) chloride to yield 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline.
Applications De Recherche Scientifique
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been extensively studied in the field of analytical chemistry, where it is used as a reagent for the determination of various metal ions, such as iron, copper, and aluminum. 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has also been investigated for its potential use in organic electronics, as it exhibits excellent electron-transport properties. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
151699-81-9 |
|---|---|
Nom du produit |
6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline |
Formule moléculaire |
C32H22N2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
5,20-dimethyl-15,30-diazaoctacyclo[14.14.2.02,7.08,32.09,14.017,22.023,31.024,29]dotriaconta-1(30),2(7),3,5,8(32),9,11,13,15,17(22),18,20,23(31),24,26,28-hexadecaene |
InChI |
InChI=1S/C32H20N2/c1-17-11-13-19-23(15-17)27-21-7-3-5-9-25(21)34-32-20-14-12-18(2)16-24(20)28-22-8-4-6-10-26(22)33-31(19)30(28)29(27)32/h3-16H,1-2H3 |
Clé InChI |
HWJRBTQGFYJTRM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C6=C2C7=CC=CC=C7N=C6C8=C5C=C(C=C8)C |
SMILES canonique |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C6=C2C7=CC=CC=C7N=C6C8=C5C=C(C=C8)C |
Synonymes |
6,15-dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline 6,15-DTNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)

![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)




![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)



